molecular formula C11H14BNO4 B1519950 (2-(Morpholine-4-carbonyl)phenyl)boronic acid CAS No. 874219-17-7

(2-(Morpholine-4-carbonyl)phenyl)boronic acid

Cat. No. B1519950
M. Wt: 235.05 g/mol
InChI Key: DUXSLRIREWOQJJ-UHFFFAOYSA-N
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Description

The compound (2-(Morpholine-4-carbonyl)phenyl)boronic acid has the molecular formula C11H14BNO4. It has an average mass of 235.044 Da and a monoisotopic mass of 235.101593 Da . This compound is also known by other names such as [2- (4-Morpholinylcarbonyl)phenyl]boronic acid, 2- (Morpholin-4-ylcarbonyl)benzeneboronic acid, and B- [2- (4-Morpholinylcarbonyl)phenyl]boronic acid .


Molecular Structure Analysis

The molecular structure of (2-(Morpholine-4-carbonyl)phenyl)boronic acid is defined by its molecular formula C11H14BNO4 . The compound consists of a phenyl group (benzene ring) attached to a boronic acid group and a morpholine-4-carbonyl group .


Physical And Chemical Properties Analysis

The compound (2-(Morpholine-4-carbonyl)phenyl)boronic acid has an average mass of 235.044 Da and a monoisotopic mass of 235.101593 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactions

A novel variation of the boronic acid Mannich (BAM) reaction demonstrated the formation of 1-phenyl-1-morpholinoalkan-2-ones using α,α-dichloro- and α,α,ω-trichloroaldehydes, morpholine, and arylboronic acids. This process highlights the masked carbonyl group transformation into a ketone functionality, showcasing the versatility of boronic acids in organic synthesis (Stas & Tehrani, 2007).

Crystal Engineering

Phenylboronic acids exhibit conformational diversity, particularly in their ability to form co-crystals with N-donor compounds. This is achieved through syn,syn-conformation synthons, despite being energetically unfavorable. Such structural adaptability underscores the potential of phenylboronic acids in the design of molecular complexes (Varughese, Sinha, & Desiraju, 2011).

Optoelectronics and Sensor Applications

Phenylboronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs) demonstrate a clear link between molecular structure and optoelectronic properties. This research provides insight into the potential of phenylboronic acids for developing advanced materials for saccharide recognition and near-infrared photoluminescence applications (Mu et al., 2012).

Detection of Organophosphorus Pesticides

A novel pH-responsive fluorescence probe based on 4-morpholinomethyl phenyl) boronic acid has been developed for sensitive detection of trace-level organophosphorus pesticides in fruit juices. This highlights the application of boronic acid derivatives in environmental monitoring and food safety (Zhao et al., 2021).

Medicinal Chemistry

Decarboxylative borylation processes enable the conversion of carboxylic acids into boronic acids, a transformation pivotal for drug development. This methodology facilitates the late-stage modification of complex molecules, indicating the significance of boronic acids in pharmaceutical research (Li et al., 2017).

Safety And Hazards

(2-(Morpholine-4-carbonyl)phenyl)boronic acid is harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

[2-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h1-4,15-16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXSLRIREWOQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657424
Record name [2-(Morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Morpholine-4-carbonyl)phenyl)boronic acid

CAS RN

874219-17-7
Record name B-[2-(4-Morpholinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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